4-(4-formyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

Description

Molecular Architecture and IUPAC Nomenclature

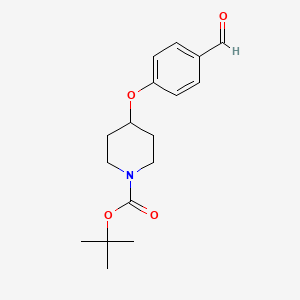

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate. This nomenclature reflects the hierarchical structural organization, beginning with the tert-butyl ester functionality as the principal functional group, followed by the piperidine ring system at position 4, which connects through an oxygen atom to a phenyl ring bearing a formyl substituent at the para position. The molecular formula C₁₇H₂₃NO₄ indicates a relatively complex organic structure with a molecular weight of 305.37 grams per mole.

The compound features a characteristic six-membered piperidine ring adopting a chair conformation, which serves as the central structural motif. The nitrogen atom within this ring bears a tert-butyl carboxylate protecting group, a common strategy in synthetic organic chemistry for temporarily masking amino functionality. The carbon atom at position 4 of the piperidine ring forms an ether linkage with a para-formylphenyl group, creating a semi-flexible connection between the saturated and aromatic portions of the molecule. This architectural arrangement provides the compound with unique three-dimensional properties that influence its chemical reactivity and biological activity profiles.

The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C=O accurately captures the connectivity pattern and enables computational analysis. This structural encoding reveals the systematic arrangement of functional groups and their relative positions within the molecular framework. The tert-butyl group contributes significant steric bulk, affecting both the conformational preferences of the molecule and its interaction patterns with other chemical species.

Properties

IUPAC Name |

tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-8-15(9-11-18)21-14-6-4-13(12-19)5-7-14/h4-7,12,15H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZYGTODZAFRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627152 | |

| Record name | tert-Butyl 4-(4-formylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207798-38-7 | |

| Record name | tert-Butyl 4-(4-formylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods

Starting Materials and Key Intermediates

- 4-formylpiperidine-1-carboxylic acid tert-butyl ester or its derivatives serve as the core scaffold.

- Methyl vinyl ketone and tris(dimethylamino)methane are used in subsequent transformations.

- Solvents such as tetrahydrofuran (THF), toluene, cyclohexane, ethyl acetate, and hexane are employed for reaction media and purification.

Stepwise Synthetic Route

The preparation method can be divided into two main stages, as described in patent CN103787971A:

Step 1: Formation of 9-oxo-3-azaspiro[5.5]undecane-7-alkene-3-tert-butyl formate intermediate

- Reaction: Methyl vinyl ketone is added to a solution of 4-formylpiperidine-1-tert-butyl formate in THF.

- Conditions: The mixture is cooled to -10 °C, then potassium hydroxide ethanolic solution is added dropwise over 10 minutes.

- Post-addition: The reaction mixture is warmed to room temperature and stirred for at least 12 hours.

- Workup: Hexanaphthene is added, followed by washing with saturated sodium chloride solution.

- Purification: The organic layer is concentrated to an oil, dissolved in cyclohexane/ethyl acetate (80:20 to 60:40), filtered, and purified by column chromatography (hexane/ethyl acetate 70:30).

- Isolation: The oily product is triturated with hexane to yield a white solid intermediate.

Step 2: Conversion to 10-((dimethylamino)methylene)-9-oxo-3-azaspiro[5.5]undecane-7-alkene-3-formic acid (E)-tert-butyl ester

- Reaction: The intermediate from Step 1 is dissolved in toluene with tris(dimethylamino)methane.

- Conditions: The mixture is refluxed for at least 12 hours.

- Workup: The reaction mixture is concentrated, ethyl acetate is added, and the mixture is heated to reflux.

- Crystallization: Heptane is added over 20 minutes, and the solution is cooled over 3-6 hours to room temperature.

- Isolation: The solid is filtered, washed with heptane, and dried under vacuum to yield a yellow solid product.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield & Notes |

|---|---|---|---|---|---|

| 1 | Methyl vinyl ketone + 4-formylpiperidine-1-tert-butyl formate + KOH (ethanolic) | THF | -10 °C to RT | 12-16 h | High yield; white solid intermediate obtained after chromatography and trituration |

| 2 | Intermediate + tris(dimethylamino)methane | Toluene | Reflux (~110 °C) | ≥12 h | Yellow solid product; purified by crystallization |

Purification Techniques

- Column Chromatography: Used after Step 1 with hexane/ethyl acetate mixtures to separate the desired intermediate from impurities.

- Crystallization: Employed after Step 2 by slow addition of heptane to ethyl acetate solution, facilitating solid formation.

- Washing: Saturated sodium chloride solution washes remove aqueous impurities; hexane washes remove residual solvents and impurities.

Additional Synthetic Notes

- The tert-butyl ester protecting group is stable under the basic and reflux conditions used.

- The formyl group on the phenoxy ring is introduced or preserved through careful control of reaction conditions to avoid side reactions.

- The use of tris(dimethylamino)methane facilitates the formation of the (dimethylamino)methylene moiety, a key functional group in the final compound.

- The process avoids generation of irritating odors and toxic byproducts, enhancing safety and environmental compatibility.

Summary Table of Preparation Method

| Parameter | Description |

|---|---|

| Starting Material | 4-formylpiperidine-1-carboxylic acid tert-butyl ester or derivatives |

| Key Reagents | Methyl vinyl ketone, potassium hydroxide (ethanolic), tris(dimethylamino)methane |

| Solvents | THF, toluene, cyclohexane, ethyl acetate, hexane, heptane |

| Temperature Range | -10 °C to reflux (~110 °C) |

| Reaction Time | 12-16 hours per step |

| Purification | Column chromatography, crystallization, washing |

| Product Form | White solid intermediate; yellow solid final product |

| Yield | High (exact numerical yields not specified in source) |

| Safety & Environmental | No irritating odor; mild reaction conditions; no toxic byproducts |

Chemical Reactions Analysis

Types of Reactions

4-(4-formyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Various nucleophiles in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Tert-butyl 4-(4-carboxyphenoxy)piperidine-1-carboxylate.

Reduction: Tert-butyl 4-(4-hydroxymethylphenoxy)piperidine-1-carboxylate.

Substitution: Products depend on the nucleophile used, such as tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate when using an amine nucleophile.

Scientific Research Applications

Pharmacological Applications

-

Phosphodiesterase Inhibition :

- Research has shown that derivatives similar to 4-(4-formyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester can act as phosphodiesterase (PDE) inhibitors, particularly targeting PDE4. These inhibitors are valuable in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to elevate cyclic AMP levels, thereby reducing inflammation .

- Neuropathic Pain Management :

- Anti-inflammatory Activity :

Table 1: Summary of Biological Activities

| Compound | Target Enzyme | IC50 (nM) | Selectivity | Application Area |

|---|---|---|---|---|

| 5v | PDE4 | 26 | >2000-fold over PDE7 | Anti-inflammatory |

| 11a | PDE4 | 6 | >50 | COPD treatment |

| 6b | PDE4 | 3.5 | >50 | Asthma management |

Note: IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.

Case Study: PDE4 Inhibitors

A study conducted on a series of phenyl alkyl ketones demonstrated that compounds structurally related to 4-(4-formyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester exhibited potent inhibition against PDE4. The most effective compounds showed IC50 values in the low nanomolar range, indicating strong potential for therapeutic applications in respiratory diseases .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Piperidine Ring

tert-Butyl 3-(4-(morpholine-4-carbonyl)phenoxy)piperidine-1-carboxylate (CAS 1146080-05-8)

- Structural Differences: The phenoxy group is at the 3-position of the piperidine ring (vs. 4-position in the target compound). The substituent is a morpholine-4-carbonyl group instead of a formyl.

- Molecular weight is higher (~363.4 g/mol), and the electron-withdrawing carbonyl may reduce aromatic ring reactivity compared to the formyl group .

4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester

- Structural Differences : The substituent is a morpholine sulfonyl group.

- Impact : The sulfonyl group is strongly electron-withdrawing, enhancing stability but reducing electrophilicity. Increased polarity improves aqueous solubility, making it suitable for formulations requiring hydrophilic properties .

Variations in Aromatic Substituents

4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 2102412-78-0)

- Structural Differences : The phenyl ring has a carboxymethoxy (-OCH₂COOH) group and a fluoro substituent.

- Impact: The fluorine atom increases electron-withdrawing effects, altering electronic distribution.

4-(4-Fluoro-phenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 333988-25-3)

Heterocyclic Modifications

4-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1261232-36-3)

- Structural Differences: A pyrimidinyloxymethyl group replaces the phenoxy-formyl substituent.

- The methyl group increases hydrophobicity .

tert-Butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate

Core Structure Variations

4-(4-Formylphenyl)piperazine-1-carboxylic acid tert-butyl ester

Data Table: Key Properties of Target Compound and Analogs

Biological Activity

4-(4-formyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential as a pharmaceutical intermediate.

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H19NO4

- Molecular Weight : 273.32 g/mol

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity of similar piperidine derivatives against various bacterial strains. For instance, compounds structurally related to 4-(4-formyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester showed potent activity against Gram-positive bacteria, including drug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus) at low concentrations (0.78-3.125 μg/mL) comparable to last-resort antibiotics like vancomycin and linezolid .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(4-formyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester | MRSA | 0.78 μg/mL |

| 4-(4-formyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester | VRE | 3.125 μg/mL |

Anti-inflammatory Activity

The compound has been investigated for its potential as an anti-inflammatory agent through its action on phosphodiesterase (PDE) enzymes, particularly PDE4, which is known to hydrolyze cyclic AMP. Inhibitors of PDE4 have been shown to reduce inflammation by increasing intracellular cAMP levels, thus inhibiting TNF-α production in response to lipopolysaccharide (LPS) stimulation in human peripheral blood mononuclear cells (PBMCs) .

Study on Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives revealed that compounds with similar structural features to 4-(4-formyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester exhibited broad-spectrum antimicrobial properties. The study highlighted the efficacy of these compounds against biofilm-forming strains, which are often resistant to conventional antibiotics .

Study on Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties were evaluated using models of induced inflammation in vitro. The results indicated that the compound significantly inhibited LPS-induced TNF-α production with an IC50 value lower than that of established PDE4 inhibitors like rolipram .

Structure-Activity Relationship (SAR)

The biological activity of 4-(4-formyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester can be attributed to specific structural features:

- Phenoxy Group : Enhances interaction with bacterial cell membranes.

- Piperidine Ring : Contributes to the overall stability and bioactivity of the compound.

- Formyl Group : Potentially increases reactivity and interaction with biological targets.

Q & A

Q. What are common synthetic routes for 4-(4-formyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving:

- Enantioselective Alkylation : Use of chiral catalysts (e.g., phase-transfer catalysts) to introduce stereochemistry in piperidine derivatives, as demonstrated in enantioselective α-alkylation of thiazolidine esters .

- Passerini Reaction : A three-component reaction for constructing complex scaffolds, often applied in divergent synthesis of dendrimers or heterocycles .

- Cross-Coupling Reactions : For example, Pd-mediated hydrogenation of dihydro-pyridine intermediates to yield piperidine cores, followed by tert-butyl ester protection .

Table 1 : Comparison of Synthetic Routes

Q. What characterization techniques confirm the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify tert-butyl (δ ~1.4 ppm for 9H), piperidine ring protons (δ 2.7–4.0 ppm), and formyl-phenoxy signals (δ 9.8–10.0 ppm for aldehyde) .

- HPLC-MS : Electrospray ionization (ESI) coupled with time-of-flight (TOF) for exact mass determination (e.g., theoretical vs. measured Δppm < 2) .

- FTIR-ATR : Key peaks include C=O (ester: ~1720 cm⁻¹), aldehyde (∼1700 cm⁻¹), and aromatic C-O (∼1250 cm⁻¹) .

Q. How is the tert-butyl ester group removed under acidic conditions?

- Methodological Answer :

- Deprotection Protocol : Dissolve the compound in dichloromethane (DCM) and add trifluoroacetic acid (TFA, 10–20 equiv.) at 0–25°C for 2–4 hours. Monitor completion via TLC or HPLC. Neutralize with saturated NaHCO₃ and extract with DCM .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Methodological Answer :

- Chiral Catalysis : Use phase-transfer catalysts (e.g., quaternary ammonium salts) for asymmetric alkylation, achieving enantiomeric excess (ee) >90% .

- Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) to separate enantiomers. Validate using circular dichroism (CD) or polarimetry .

Q. What strategies optimize functionalization at the formyl group?

- Methodological Answer :

- Reductive Amination : React the aldehyde with amines (e.g., benzylamine) in the presence of NaBH₃CN or H₂/Pd-C to form secondary amines .

- Wittig Reaction : Convert the aldehyde to alkenes using ylides (e.g., Ph₃P=CHCO₂Et) .

- Protection as Acetal : Use ethylene glycol and p-toluenesulfonic acid (PTSA) to protect the aldehyde during subsequent reactions .

Q. How do steric effects influence piperidine ring reactivity?

- Methodological Answer : The tert-butyl group creates steric hindrance, which:

- Slows Nucleophilic Substitution : Bulky groups reduce accessibility to the piperidine nitrogen, requiring elevated temperatures or strong bases (e.g., LDA) for alkylation .

- Enhances Selectivity in Cross-Coupling : Steric shielding directs metal catalysts (e.g., Pd) to less hindered positions, as seen in Suzuki-Miyaura couplings .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

- Methodological Answer :

- Catalyst Loading : Reduce Pd/C usage via catalyst recycling or switch to heterogeneous catalysts (e.g., Fe₃O₄-supported Pd) .

- Safety : Handle TFA and H₂ gas with inert atmosphere reactors and corrosion-resistant equipment (e.g., Hastelloy autoclaves) .

- Purification : Replace column chromatography with recrystallization (e.g., using EtOAc/hexane) for cost-effective scale-up .

Data Contradictions and Resolution

Q. Conflicting yields reported for hydrogenation steps: How to resolve?

- Analysis : Yields vary due to:

- Substrate Purity : Impurities in dihydro-pyridine intermediates (e.g., from incomplete protection) reduce hydrogenation efficiency. Pre-purify via flash chromatography .

- Catalyst Activity : Wet Pd/C (10% wt) under 50 psi H₂ gives >90% yield, while aged catalysts drop to <70% .

Methodological Tables

Table 2 : Key NMR Shifts for Functional Groups

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| tert-Butyl | 1.42 (s, 9H) | 28.1, 80.9 |

| Piperidine (N-CH₂) | 3.55–4.10 (m, 2H) | 45.2, 48.7 |

| Formyl (CHO) | 9.88 (s, 1H) | 192.5 |

Table 3 : Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Hydrogenation) | 25–40°C | >90% at 40°C |

| TFA Equiv. (Deprotection) | 10–20 equiv. | Complete in 2 h |

| Catalyst (Pd/C) | 10% wt, wet | Higher activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.